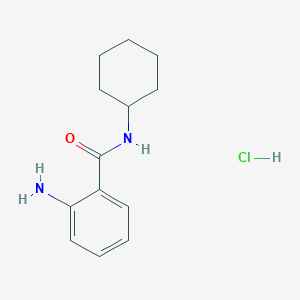
4-tert-Butyl-1-ethynylcyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-1-ethynylcyclohexanol is an organic compound with the molecular formula C12H20O. It is a cyclohexanol derivative with a tert-butyl group and an ethynyl group attached to the cyclohexane ring.
准备方法
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-ethynylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a compound such as hydrogen chloride, perchloric acid, or anhydrous sulfuric acid . This reaction yields 4-tert-butylcyclohexanol, which can then be further modified to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reaction conditions to ensure high yields and purity. The use of rhodium catalysts and specific acids helps achieve the desired product with a high content of the cis-isomer .
化学反应分析
Types of Reactions
4-tert-Butyl-1-ethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Secondary alcohols and hydrocarbons.
Substitution: Derivatives with different functional groups.
科学研究应用
4-tert-Butyl-1-ethynylcyclohexanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can undergo reduction reactions, where the ethynyl group is reduced to form different alcohols or hydrocarbons. The stereochemical outcome of these reactions depends on the side of the carbonyl group that is attacked by the reagent .
相似化合物的比较
Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar chemical properties.
4-tert-Butylcyclohexanol: A closely related compound without the ethynyl group.
Uniqueness
4-tert-Butyl-1-ethynylcyclohexanol is unique due to the presence of both the tert-butyl and ethynyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
6556-06-5 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC 名称 |
4-tert-butyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10,13H,6-9H2,2-4H3 |
InChI 键 |
BPCZRRZEJCLZEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(CC1)(C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)











